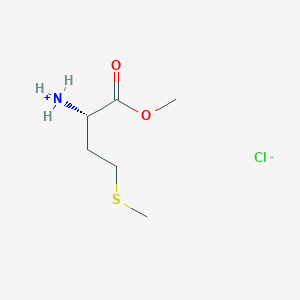
Methyl 2-amino-4-(methylthio)butanoate hydrochloride
Vue d'ensemble
Description
“Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is a chemical compound with the molecular formula C6H13NO2S . HCl . It is used extensively in scientific research, particularly in fields like pharmaceuticals, synthetic organic chemistry, and drug delivery systems.
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” can be represented by the InChI code:1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H . This indicates that the molecule consists of a methylthio group (-SCH3) attached to the fourth carbon of a butanoate chain, with an amino group (-NH2) attached to the second carbon. Physical And Chemical Properties Analysis
“Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is a solid at room temperature . It has a molecular weight of 199.7 and is typically stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
1. Mutagenicity and Carcinogenic Potential
Methyl 2-amino-4-(methylthio)butanoate hydrochloride, related to 2-Chloro-4-(methylthio)butanoic acid, is studied for its role in forming reactive intermediates associated with mutagenicity. These intermediates, like 1-methyl-2-thietaniumcarboxylic acid, may contribute to the mutagenic and suspected carcinogenic properties observed in certain preserved fish products (Jolivette, Kende, & Anders, 1998).
2. Nutritional Benefits and Intestinal Health
The compound, especially its variant DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), is extensively researched in the context of poultry nutrition. HMTBA is shown to protect intestinal epithelial barrier function in vitro, with implications for improving intestinal homeostasis and the quality of poultry products. This effect is attributed to its role in the transsulfuration pathway, leading to increased production of antioxidant metabolites like taurine and glutathione (Martín-Venegas, Brufau, Guerrero-Zamora, Mercier, Geraert, & Ferrer, 2013).
3. Synthesis and Structural Studies
The chemical synthesis of compounds derived from Methyl 2-amino-4-(methylthio)butanoate hydrochloride has been explored. One such study involves the preparation of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, showcasing the diverse synthetic applications of this compound in organic chemistry (Zhou Yawen, 2004).
4. Application in Poultry Nutrition
Another aspect of HMTBA is its role as a dietary methionine source in poultry nutrition. Its conversion to L-Met in the intestinal epithelium and subsequent incorporation into cellular proteins highlight its nutritional importance. This process is shown to be up-regulated by HMTBA supplementation, underscoring its efficiency as a dietary source of methionine (Martín-Venegas, Brufau, Mercier, Geraert, & Ferrer, 2011).
5. Biomedical Research
In the field of biomedical research, derivatives of 4-amino-2-methylidene 4-oxobutanoic acid, structurally related to Methyl 2-amino-4-(methylthio)butanoate hydrochloride, have been explored for their antimicrobial properties. These studies involve the synthesis and evaluation of compounds with potential pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Safety And Hazards
“Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 2-amino-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVUPUNLVKELNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936465 | |
| Record name | Methyl methioninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(methylthio)butanoate hydrochloride | |
CAS RN |
16118-36-8, 2491-18-1 | |
| Record name | Methionine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16118-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl DL-methionate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016118368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2491-18-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl methioninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl DL-methionate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)












